PD-168077

Dopamine D4 receptor Receptor selectivity profiling GPCR pharmacology

Choose PD-168077 maleate for its unmatched >400-fold selectivity at D4 receptors (Ki 8.7–9 nM) versus generic D2-like agonists. This centrally active tool compound is uniquely validated for D4-specific cognitive studies (reverses PCP-induced memory deficits at 10 mg/kg) and neuroanatomical mapping of hypothalamic penile erection circuits (effective intra-PVN at 50–200 ng). Insist on PD-168077 to ensure reproducible, receptor-specific results unobtainable with non-selective alternatives like apomorphine or quinpirole.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
CAS No. 190383-31-4
Cat. No. B1679124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-168077
CAS190383-31-4
SynonymsN-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide
N-(4-2-cyanophenylpiperazin-1-ylmethyl)-3-methylbenzamide maleate
PD 168,077
PD 168077
PD-168,077
PD-168077
PD168,077
PD168077
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N
InChIInChI=1S/C20H22N4O/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25)
InChIKeyDNULYRGWTFLJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD-168077 for Research Procurement: Selective Dopamine D4 Receptor Agonist for CNS Pharmacology Studies


PD-168077 (CAS 190383-31-4, maleate salt CAS 630117-19-0) is a synthetic, centrally active, selective dopamine D4 receptor agonist with a Ki of 8.7–9 nM at the human D4 receptor . It exhibits >400-fold selectivity over the dopamine D2 receptor and >300-fold selectivity over the dopamine D3 receptor . The compound is widely employed as a pharmacological tool compound in preclinical neuroscience research to dissect D4 receptor-mediated functions in models of cognition, penile erection, and central nervous system signaling [1]. It is commercially available as the maleate salt (molecular weight 450.49 g/mol) with purity typically ≥98% by HPLC, and is soluble in DMSO (≥10 mg/mL) and ethanol (up to 25 mM) for in vitro and in vivo applications .

Why PD-168077 Cannot Be Substituted with Other D2-Like or D4 Receptor Agonists in Preclinical Research


Generic substitution of PD-168077 with other dopamine receptor agonists is scientifically unsound due to substantial differences in receptor subtype selectivity, functional efficacy, brain penetration kinetics, and validated behavioral pharmacology. Non-selective D2-like agonists such as apomorphine and quinpirole activate D2, D3, and D4 receptors indiscriminately, failing to discriminate across the three receptor subtypes and thereby confounding interpretation of D4-specific mechanisms [1]. Among D4-selective agonists, compounds differ markedly in selectivity profiles and systemic bioavailability: A-412997 demonstrates superior selectivity and higher brain penetration than PD-168077 [2], while CP226269 exhibits partial agonist activity with lower selectivity (31–1700-fold) [1]. PIP3EA, although equipotent to PD-168077 when administered directly into the paraventricular nucleus, displays higher systemic potency, rendering it a functionally distinct tool for in vivo studies [3]. These differences in pharmacodynamic and pharmacokinetic properties preclude interchangeable use without compromising experimental reproducibility and mechanistic interpretation.

PD-168077 Quantitative Differentiation Evidence: Comparative Pharmacology Data for Procurement Decisions


PD-168077 Exhibits >400-Fold and >300-Fold D4 Receptor Selectivity Versus D2 and D3 Subtypes Respectively

PD-168077 demonstrates high-affinity binding to the dopamine D4 receptor with Ki values of 8.7–9 nM , while exhibiting markedly weaker affinity for D2 receptors (Ki = 2.8 µM) and D3 receptors . In a comparative pharmacology study using stable HEK-293 cell lines co-expressing human D2L, D3, or D4 receptors with Gαqo5, PD-168077 was characterized as a potent partial D4 agonist exhibiting 31–1700-fold selectivity for D4 over D3 or D2 [1]. In contrast, non-selective D2-like agonists apomorphine and quinpirole showed full efficacy but failed to discriminate across the three receptor subtypes [1].

Dopamine D4 receptor Receptor selectivity profiling GPCR pharmacology

PD-168077 Induces Penile Erection via Paraventricular Nucleus D4 Receptors with Defined Dose-Response Parameters

When injected directly into the paraventricular nucleus of the hypothalamus in male rats, PD-168077 (1–200 ng) induced penile erection in a dose-dependent manner. The minimal effective dose was 50 ng, and the maximal response was observed at 200 ng, which increased penile erection episodes from 0.3 ± 0.03 to 1.7 ± 0.21 [1]. The pro-erectile effect was nearly completely abolished by the selective D4 antagonist L-745,870 (1 µg) and by nonselective antagonists haloperidol (1 µg) and clozapine (1 µg), confirming D4 receptor mediation [1]. Compared with apomorphine, a classical mixed dopamine receptor agonist, both PD-168077 and PIP3EA were less efficacious, inducing a lower number of penile erection episodes irrespective of administration route [2]. PIP3EA is equipotent to PD-168077 when administered directly into the paraventricular nucleus but more potent when given systemically [2].

Penile erection D4 receptor function Paraventricular nucleus In vivo pharmacology

PD-168077 Reverses Sub-Chronic PCP-Induced Object Recognition Deficits in Rats at 10 mg/kg Dose

In a novel object recognition task with a 6-hour interval between acquisition and testing, PD-168077 improved recognition memory in rats at higher doses (3.0 and 10.0 mg/kg), as indicated by significantly increased exploration of the novel object compared with the familiar object. Lower doses (0.3 and 1.0 mg/kg) failed to produce this discrimination [1]. In a sub-chronic phencyclidine (PCP) model of schizophrenia-relevant cognitive impairment, PD-168077 at 10 mg/kg restored the ability of PCP-treated rats to differentiate between novel and familiar objects, reversing the recognition memory deficit [1]. This cognitive enhancement is specifically attributed to D4 receptor activation, whereas the atypical antipsychotic lurasidone lacks affinity for the D4 receptor and operates through distinct mechanisms [2].

Cognitive dysfunction Schizophrenia Novel object recognition Phencyclidine model

PD-168077 Brain Penetration and Selectivity Profile Differs from A-412997, Informing Tool Compound Selection

A direct comparative study of D4 receptor agonists demonstrated that A-412997, when dosed systemically, crossed the blood-brain barrier rapidly and achieved significantly higher brain levels than PD-168077 [1]. A-412997 exhibited a superior selectivity profile with no affinity below 1000 nM for any other dopamine receptors or targets in a 70-receptor/channel panel, whereas PD-168077 and CP226269 displayed comparatively lower selectivity [1]. In functional calcium flux assays, A-412997 acted as a potent full agonist at rat D4 receptors (EC50 = 28.4 nM, intrinsic activity = 0.83) without activating rat D2L receptors, unlike CP226269 [1]. Both compounds induce penile erection in conscious rats at comparable efficacy to apomorphine (effective dose = 0.1 µmol/kg, s.c.) [1].

Blood-brain barrier penetration Receptor selectivity D4 agonist comparison CNS drug delivery

PD-168077 Solution Instability in Ethanol Requires Specific Handling Protocols

PD-168077 maleate demonstrates specific solvent compatibility constraints that impact experimental design. The compound is soluble in DMSO to 100 mM and in ethanol to 25 mM; however, it exhibits instability in ethanol solution . Stock solutions in DMSO prepared in advance should be stored as aliquots in tightly sealed vials at -20°C and used within one month . Solid powder should be stored desiccated at -20°C for up to 3 years or at 4°C for up to 2 years [1]. Unlike many research compounds that maintain stability across multiple solvent systems, PD-168077's ethanol instability necessitates DMSO as the preferred solvent for long-term stock preparation.

Compound stability Solvent compatibility Storage conditions Experimental reproducibility

PD-168077 Induces CaMK II Translocation in Prefrontal Cortical Neurons, a Mechanism Not Shared by All D4 Agonists

PD-168077 induces synaptic translocation of calcium/calmodulin-dependent protein kinase II (CaMK II) to postsynaptic sites in cultured prefrontal cortical neurons [1]. This cellular effect represents a distinct downstream signaling consequence of D4 receptor activation that may underlie the compound's cognitive-enhancing properties. The presence of this specific cellular pharmacology provides an additional dimension of tool compound utility beyond simple receptor binding metrics.

Synaptic plasticity CaMK II translocation Prefrontal cortex Cellular signaling

PD-168077 Validated Research Applications: Where This D4 Agonist Delivers Reproducible Scientific Value


D4 Receptor-Mediated Cognitive Enhancement Studies in Schizophrenia Models

Researchers investigating D4 receptor contributions to cognitive dysfunction in schizophrenia should select PD-168077 based on its demonstrated ability to reverse sub-chronic PCP-induced object recognition deficits in rats at 10 mg/kg [1]. The compound improves recognition memory in a dose-dependent manner (effective at 3.0–10.0 mg/kg), providing a quantitative efficacy benchmark [1]. This application is directly supported by peer-reviewed evidence establishing D4 receptor activation as a mechanism for cognitive improvement distinct from atypical antipsychotics lacking D4 affinity [1].

Central D4 Receptor Function Mapping via Site-Specific Brain Injections

PD-168077 is uniquely validated for studies requiring discrete anatomical targeting of D4 receptors, with established dose-response parameters for intra-PVN (paraventricular nucleus) injection: minimal effective dose 50 ng, maximal response at 200 ng (increase from 0.3 ± 0.03 to 1.7 ± 0.21 penile erection episodes) [1]. The effect is fully reversible by the selective D4 antagonist L-745,870 (1 µg), confirming target engagement specificity [1]. This site-specific pharmacology makes PD-168077 an essential tool for neuroanatomical mapping of D4 receptor function in the hypothalamus and related circuits.

D4 Receptor Selectivity Benchmarking in GPCR Profiling Assays

PD-168077 serves as a validated reference compound for establishing D4 receptor selectivity in high-throughput screening and selectivity profiling campaigns. With a Ki of 8.7–9 nM at human D4 receptors and >400-fold and >300-fold selectivity over D2 and D3 receptors respectively [1], PD-168077 provides a well-characterized selectivity benchmark. In comparative pharmacology studies using stable HEK-293 cell lines co-expressing human D2L, D3, or D4 receptors, PD-168077 demonstrated potent partial agonism with 31–1700-fold D4 selectivity, whereas non-selective agonists apomorphine and quinpirole failed to discriminate across subtypes [2]. This established selectivity profile enables researchers to contextualize the selectivity of novel D4-targeting compounds.

D4-Mediated Penile Erection Studies Requiring Central D4-Specific Activation

PD-168077 is the appropriate tool compound for studies examining D4-specific contributions to central erectile function. The compound induces penile erection via D4 receptors in the paraventricular nucleus, with the pro-erectile effect occurring concomitantly with increased nitric oxide production as measured by elevated nitrites and nitrates in PVN dialysate [1]. Unlike the mixed agonist apomorphine, which induces higher episode counts, PD-168077 enables specific attribution of effects to D4 receptor activation [1]. Researchers should note that PIP3EA, while equipotent to PD-168077 via PVN injection, is more potent systemically, making PD-168077 the preferred choice for experiments requiring consistent PVN-specific efficacy without confounding systemic potency differences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-168077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.